Increased Lipophilicity (cLogP) of the 4-Bromophenyl Substituent Compared to 4-Fluoro and 4-Chloro Analogs Drives Membrane Permeability
The 4-bromophenyl substituent on the pyridazine core of the target compound is predicted to impart significantly higher lipophilicity compared to its 4-fluoro and 4-chloro counterparts. For a closely related series of 6-(4-substituted-phenyl)-N-(3-pyridinylmethyl)pyridazin-3-amines, the calculated LogP (cLogP) of the bromo analog was 2.87, while the corresponding chloro and fluoro analogs exhibited cLogP values typically 0.5-0.8 units lower . This increase in lipophilicity directly correlates with enhanced passive membrane permeability, which is a critical parameter for intracellular target engagement and blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.87 (predicted for 6-(4-bromophenyl)-N-(3-pyridinylmethyl)pyridazin-3-amine, a close structural analog of the target compound) |
| Comparator Or Baseline | Typical cLogP of 4-fluoro and 4-chloro analogs: ~2.1-2.3 (class-level estimate) |
| Quantified Difference | +0.5 to +0.8 log units higher for the Br analog |
| Conditions | ACD/Labs Percepta Platform prediction for neutral species |
Why This Matters
Higher lipophilicity directly translates to better membrane penetration, making this compound preferable for projects requiring intracellular or CNS target engagement, where fluoro/chloro analogs may fail to achieve sufficient unbound intracellular concentrations.
